デセカドリール

概要

説明

デセカドトリルは、エンケファリナーゼとしても知られるネプリリシンの強力で選択的な阻害剤です。これは抗高血圧薬であり、化学保護作用があることがわかっています。 デセカドトリルは、腸管分泌抑制剤として臨床評価されており、多発性骨髄腫に対して生物学的に活性がある可能性があります .

科学的研究の応用

Dexecadotril has several scientific research applications, including:

Chemistry: It is used as a selective inhibitor of neprilysin in various chemical studies.

Biology: It is studied for its potential biological activity against multiple myeloma and other diseases.

Medicine: It is under clinical evaluation as an intestinal antisecretory agent and might be used in the treatment of gastrointestinal diseases.

Industry: It is used in the development of therapeutic agents due to its selective inhibition of neprilysin

作用機序

デセカドトリルは、エンケファリンを分解する酵素であるネプリリシンを阻害することにより作用を発揮します。エンケファリンは、特にデルタサブタイプであるオピオイド受容体に作用するペプチドです。ネプリリシンを阻害することにより、デセカドトリルはエンケファリンのレベルを上昇させ、これにより、アデニリルシクラーゼ酵素が阻害され、細胞内のサイクリックアデノシンモノホスフェート(cAMP)のレベルが低下します。 これにより、腸内への水と電解質の分泌が減少して、分泌抑制効果が得られます .

生化学分析

Biochemical Properties

Dexecadotril plays a significant role in biochemical reactions by inhibiting neprilysin, an enzyme responsible for the degradation of enkephalins. Enkephalins are peptides that act on opioid receptors and are involved in regulating pain and other physiological processes. By inhibiting neprilysin, Dexecadotril prolongs the action of enkephalins, thereby enhancing their physiological effects . The compound interacts with neprilysin through a binding interaction that prevents the enzyme from breaking down enkephalins .

Cellular Effects

Dexecadotril influences various types of cells and cellular processes. In the gastrointestinal tract, it reduces the secretion of water and electrolytes, which helps alleviate symptoms of acute diarrhea . This effect is achieved without affecting intestinal motility, making it a suitable treatment for diarrhea without causing constipation . Additionally, Dexecadotril has been shown to inhibit rotavirus-induced secretion in Caco-2 cells and cholera toxin-induced secretion in the jejunum .

Molecular Mechanism

The molecular mechanism of Dexecadotril involves its inhibition of neprilysin, which prevents the degradation of enkephalins. Enkephalins act on opioid receptors, particularly the δ subtype, leading to the inhibition of the enzyme adenylyl cyclase and a decrease in intracellular levels of cyclic AMP (cAMP) . This results in reduced secretion of water and electrolytes in the intestines, providing relief from diarrhea . Dexecadotril is rapidly metabolized to its active form, thiorphan, which exerts the bulk of its inhibitory actions on enkephalinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dexecadotril have been observed to change over time. The compound is stable under normal conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that Dexecadotril maintains its efficacy in reducing diarrhea symptoms over extended periods, with no significant loss of activity . The stability and degradation of the compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Dexecadotril vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces diarrhea symptoms without causing significant adverse effects . At higher doses, Dexecadotril can cause toxic effects, including gastrointestinal disturbances and potential nephrotoxicity . Threshold effects have been observed, where the efficacy of the compound plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic effects .

Metabolic Pathways

Dexecadotril is involved in metabolic pathways that include its conversion to thiorphan, its active metabolite . This conversion is facilitated by enzymatic hydrolysis. Thiorphan then inhibits neprilysin, leading to prolonged action of enkephalins . The compound is primarily metabolized in the liver and excreted through urine . The metabolic pathways of Dexecadotril also involve interactions with various enzymes and cofactors that facilitate its conversion and excretion .

Transport and Distribution

Within cells and tissues, Dexecadotril is transported and distributed through various mechanisms. The compound is absorbed in the gastrointestinal tract and distributed to target tissues where it exerts its effects . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Dexecadotril’s localization and accumulation in specific tissues are influenced by its binding affinity to these transporters and proteins .

Subcellular Localization

Dexecadotril’s subcellular localization is primarily in the cytoplasm, where it interacts with neprilysin . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity and function are largely dependent on its interaction with neprilysin in the cytoplasm .

準備方法

デセカドトリルは、次のようなさまざまな方法で合成できます。

キラルプールからのキロンからの合成: これには、キラルな出発物質を使用して化合物を合成することが含まれます。

ラセミ体前駆体の化学的分割: この方法は、ラセミ体をそのエナンチオマーに分割します。

メソ出発物質の酵素的分割と脱対称化: この方法は、酵素を使用して選択的に一方のエナンチオマーと反応させます。

不斉合成: これには、エナンチオ選択的な触媒的ハイドロジェネーション、アルカロイド触媒による不斉マイケル付加、キラル誘導体のジアステレオ選択的アルキル化が含まれます

化学反応の分析

デセカドトリルは、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれます。

還元: この反応には、水素の付加または酸素の除去が含まれます。

置換: この反応には、1 つの原子または原子群を別の原子または原子群で置き換えることが含まれます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水や酸などの加水分解剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

デセカドトリルは、次のようないくつかの科学研究への応用があります。

化学: さまざまな化学研究で、ネプリリシンの選択的阻害剤として使用されています。

生物学: 多発性骨髄腫やその他の病気に対する潜在的な生物学的活性について研究されています。

医学: 腸管分泌抑制剤として臨床評価されており、胃腸疾患の治療に使用される可能性があります。

類似化合物との比較

デセカドトリルは、エカドトリルやファシドトリルなどの他のネプリリシン阻害剤に似ています。独自の薬理学的プロファイルを示しています。

エカドトリル: 心血管作用を示し、心血管疾患の治療に使用されます。

ファシドトリル: ネプリリシンとアンジオテンシン変換酵素の二重阻害剤として作用し、心血管分野で強力な薬理学的特性を発揮します

これらの化合物は、作用機序は似ていますが、特定の用途や効果が異なります。

特性

IUPAC Name |

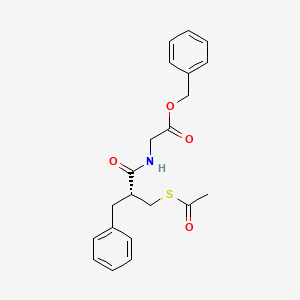

benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150104 | |

| Record name | Dexecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112573-72-5 | |

| Record name | Dexecadotril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OFI9D9892 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。